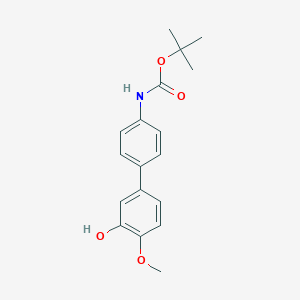
5-(4-BOC-Aminophenyl)-2-methoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-BOC-Aminophenyl)-2-methoxyphenol (5-APM) is an important synthetic intermediate for the production of a variety of pharmaceuticals and other compounds. It is a colorless to pale yellow crystalline solid that is soluble in organic solvents such as methanol, ethanol, and acetone. 5-APM has been used in a number of scientific and industrial applications, including the synthesis of drugs, dyes, and other compounds.
Scientific Research Applications
5-(4-BOC-Aminophenyl)-2-methoxyphenol, 95% has a wide range of scientific research applications. It has been used in the synthesis of a variety of drugs, dyes, and other compounds. It has also been used in the production of polymers and as a starting material for the synthesis of other compounds. In addition, 5-(4-BOC-Aminophenyl)-2-methoxyphenol, 95% has been used in the synthesis of fluorescent dyes, which are used in a variety of biological and medical applications.
Mechanism of Action
The mechanism of action of 5-(4-BOC-Aminophenyl)-2-methoxyphenol, 95% is not well understood. However, it is believed to be related to its ability to form strong hydrogen bonds with other molecules, which can lead to the formation of new compounds. In addition, 5-(4-BOC-Aminophenyl)-2-methoxyphenol, 95% is believed to interact with other molecules through electron-donating and electron-withdrawing interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-BOC-Aminophenyl)-2-methoxyphenol, 95% are not well understood. However, it is believed to have a number of effects on the human body, including the inhibition of certain enzymes and the stimulation of certain metabolic pathways. In addition, 5-(4-BOC-Aminophenyl)-2-methoxyphenol, 95% has been shown to have anti-inflammatory and anti-bacterial properties.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-(4-BOC-Aminophenyl)-2-methoxyphenol, 95% in laboratory experiments is its high reactivity, which allows for the synthesis of a wide range of compounds in relatively short reaction times. In addition, 5-(4-BOC-Aminophenyl)-2-methoxyphenol, 95% is relatively non-toxic, making it safe to use in laboratory experiments. However, one of the main limitations of using 5-(4-BOC-Aminophenyl)-2-methoxyphenol, 95% in laboratory experiments is its high cost, which can make it difficult to obtain in large quantities.
Future Directions
There are a number of potential future directions for 5-(4-BOC-Aminophenyl)-2-methoxyphenol, 95% research. These include the development of new synthetic methods for the production of 5-(4-BOC-Aminophenyl)-2-methoxyphenol, 95%, the exploration of its potential applications in drug synthesis, the study of its biochemical and physiological effects, and the development of new products based on 5-(4-BOC-Aminophenyl)-2-methoxyphenol, 95%. Additionally, there is a need for further research into the mechanism of action of 5-(4-BOC-Aminophenyl)-2-methoxyphenol, 95% and its potential toxicity.
Synthesis Methods
5-(4-BOC-Aminophenyl)-2-methoxyphenol, 95% is synthesized via a two-step process, starting with the reaction of 4-bromo-2-methoxyphenol (4-BMP) and 4-bromobenzaldehyde (4-BB) in the presence of an acid catalyst. The reaction of 4-BMP and 4-BB yields 5-(4-bromo-2-methoxyphenyl)-2-methoxyphenol (5-BMPM), which is then reacted with 4-bromoacetophenone (4-BAP) in the presence of an acid catalyst to produce 5-(4-BOC-Aminophenyl)-2-methoxyphenol, 95%. This two-step process is simple and efficient, and produces 5-(4-BOC-Aminophenyl)-2-methoxyphenol, 95% in high yields.
properties
IUPAC Name |
tert-butyl N-[4-(3-hydroxy-4-methoxyphenyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-18(2,3)23-17(21)19-14-8-5-12(6-9-14)13-7-10-16(22-4)15(20)11-13/h5-11,20H,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEMYIHQCZHRTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-BOC-Aminophenyl)-2-methoxyphenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

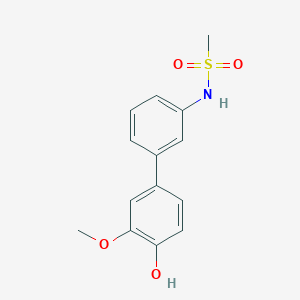
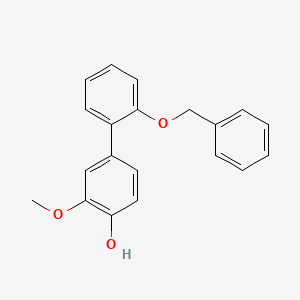
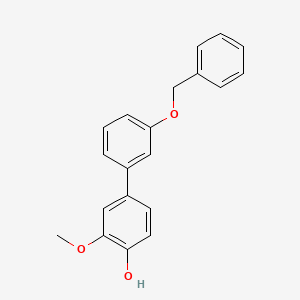
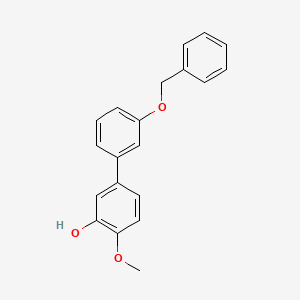
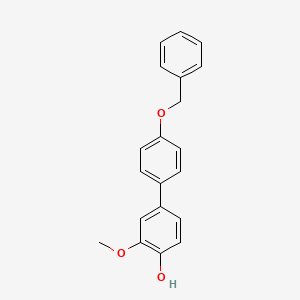

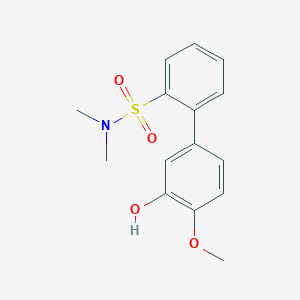

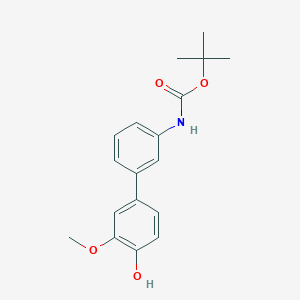
![2-Methoxy-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6380496.png)

![2-Methoxy-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380501.png)
![2-Methoxy-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380507.png)
![2-Methoxy-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380513.png)